molecular formula C20H19N5O6 B2596767 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1396887-96-9

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2596767
CAS RN: 1396887-96-9
M. Wt: 425.401
InChI Key: BAUHSPORYQSMLX-UHFFFAOYSA-N
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Description

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal species. For instance, Kaplancıklı et al. (2011) synthesized oxadiazole derivatives showing potent anticandidal activity against different Candida species, indicating their potential as new antifungal agents (Kaplancıklı, 2011). Similarly, Desai and Dodiya (2014) characterized oxadiazole derivatives for their antibacterial activity, highlighting the chemical versatility of oxadiazole derivatives in developing new antimicrobial agents (Desai & Dodiya, 2014).

Anticancer and Antitumor Activities

Oxadiazole derivatives have also been explored for their potential anticancer properties. Rathore et al. (2014) designed benzimidazole analogs endowed with oxadiazole, aiming for selective cyclooxygenase (COX-2) inhibitor activity. Their study revealed good to remarkable activity against human cell lines, suggesting the therapeutic potential of oxadiazole derivatives in cancer treatment (Rathore et al., 2014).

Mechanistic Insights and Molecular Docking Studies

Research has also focused on understanding the mechanisms of action of oxadiazole derivatives and their interactions with biological targets. Sanjeeva et al. (2021) conducted molecular docking studies to investigate the binding interaction of oxadiazole derivatives, providing insights into their potential therapeutic applications (Sanjeeva et al., 2021).

properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2.C2H2O4/c1-5-19-16(20-6-1)17-21-18(25-22-17)14-10-23(11-14)9-12-2-3-15-13(8-12)4-7-24-15;3-1(4)2(5)6/h1-3,5-6,8,14H,4,7,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHSPORYQSMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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